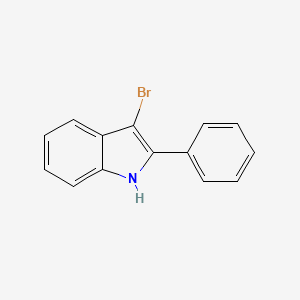

3-Bromo-2-phenyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in drug discovery and a vital synthon for a multitude of complex molecules. irjmets.combohrium.com Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. irjmets.com This inherent reactivity, coupled with the ability to functionalize the nitrogen atom, provides a platform for creating diverse molecular architectures. researchgate.net

Classic named reactions such as the Fischer, Reissert, and Leimgruber-Batcho indole syntheses have been fundamental in accessing this scaffold. researchgate.netirjmets.com More recently, modern techniques involving metal-catalyzed cross-coupling reactions and C-H activation have further expanded the synthetic toolbox for creating and modifying indole derivatives. researchgate.net The biological importance of indole-containing compounds, ranging from the essential amino acid tryptophan to potent anticancer agents, continues to drive research in this area. rsc.orgbohrium.com

Overview of Halogenated Indoles within Synthetic Methodologies

Halogenated indoles are key intermediates in organic synthesis, serving as versatile precursors for more complex indole derivatives. organic-chemistry.orgacs.org The introduction of a halogen atom, such as bromine or chlorine, at specific positions on the indole ring provides a reactive site for a variety of transformations. organic-chemistry.orgmdpi.com These include, but are not limited to, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.gov

The regioselectivity of halogenation can often be controlled by the reaction conditions and the nature of the protecting group on the indole nitrogen. organic-chemistry.orgacs.org For instance, the use of an electron-withdrawing group on the nitrogen can direct halogenation to the C2 position, while C3 halogenation can be achieved under different conditions. organic-chemistry.orgacs.org This control over the position of the halogen is crucial for the strategic synthesis of target molecules. The ability to introduce various substituents through the halogen handle greatly enhances the molecular diversity achievable from a single halogenated indole precursor.

Contextualization of 3-Bromo-2-phenyl-1H-indole in Indole Research

This compound (C14H10BrN) is a specific halogenated indole derivative that has found utility as a building block in organic synthesis. guidechem.comchemspider.com Its structure features a bromine atom at the C3 position and a phenyl group at the C2 position of the indole ring. This particular arrangement of substituents offers distinct reactivity and potential for further functionalization.

The presence of the bromine atom at the C3 position allows for the introduction of various groups through cross-coupling reactions, while the phenyl group at C2 influences the electronic properties and steric environment of the molecule. mdpi.com Research involving this compound often focuses on its use as a starting material for the synthesis of more complex, poly-substituted indoles. For example, it can be a precursor in the synthesis of 3-substituted 2-phenylindoles, which are of interest in medicinal chemistry. mdpi.comomicsonline.org The synthesis of this compound itself can be achieved through the bromination of 2-phenylindole (B188600). mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H10BrN guidechem.com |

| Molecular Weight | 272.14 g/mol nih.gov |

| CAS Number | 54006-72-3 guidechem.com |

Structure

3D Structure

Properties

CAS No. |

54006-72-3 |

|---|---|

Molecular Formula |

C14H10BrN |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-bromo-2-phenyl-1H-indole |

InChI |

InChI=1S/C14H10BrN/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H |

InChI Key |

VAGWLVWXXFXWIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Phenyl 1h Indole

Strategies Involving Pre-functionalized Anilines and Arynes

The construction of the indole (B1671886) nucleus from acyclic precursors offers a powerful method for introducing substitution patterns that might be challenging to achieve through direct functionalization. These methods often rely on the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Cyclization of Ortho-Alkynylaniline Derivatives for Indole Core Formation

A prominent strategy for synthesizing the indole core involves the cyclization of ortho-alkynylaniline derivatives. organic-chemistry.orgrsc.org This approach is highly versatile, allowing for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings. The general principle involves an intramolecular reaction where the amino group attacks the alkyne moiety, leading to the formation of the five-membered ring. acs.org

Gold-catalyzed cyclization of 2-alkynylanilines provides a mild and efficient route to indole derivatives. organic-chemistry.org A one-pot protocol has been developed for the conversion of 2-alkynylanilines to 3-bromoindoles. organic-chemistry.org This transformation is typically achieved by treating the 2-alkynylaniline with a gold catalyst in the presence of a bromine source.

| Catalyst | Bromine Source | Product | Reference |

| Gold (III) | N-Bromosuccinimide (NBS) | 3-Bromoindole | organic-chemistry.org |

Similarly, copper(II)-catalyzed domino processes involving 2-alkynylanilines and boronic acids enable the synthesis of 1,2-disubstituted indoles. organic-chemistry.org These reactions proceed under aerobic conditions, highlighting a move towards more sustainable chemical transformations.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a cornerstone in modern organic synthesis, and its application in indole synthesis is well-documented. mdpi.com Palladium-catalyzed cyclization of o-haloanilines with alkynes, a method pioneered by Larock, provides a direct route to polysubstituted indoles. beilstein-journals.org This reaction typically involves a sequence of oxidative addition, carbopalladation, and reductive elimination.

Furthermore, palladium-catalyzed intramolecular C-H arylation can be used to construct complex fused indole systems. For instance, 2-(2-bromoaryl)-1-aryl-1H-indoles, generated in one pot via copper catalysis, can undergo subsequent palladium-catalyzed intramolecular direct C(sp²)-H arylation to yield indolo[1,2-f]phenanthridines. organic-chemistry.org Another approach involves the palladium-catalyzed reaction of indolylpalladium species, generated in situ from the cyclization of 2-alkynylaniline derivatives, with electron-deficient alkenes in a Heck-type reaction to afford 2-substituted 3-alkenylindoles. clockss.org

Direct Bromination Approaches at the C3 Position

The direct introduction of a bromine atom at the C3 position of the 2-phenyl-1H-indole nucleus is a common and often efficient strategy. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive site. nih.gov

Electrophilic Bromination using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indoles at the C3 position. nih.govnih.gov This reaction is typically carried out under mild conditions and offers high yields. masterorganicchemistry.com The reaction of 2-phenyl-1H-indole with NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, readily affords 3-bromo-2-phenyl-1H-indole. nih.gov The electrophilicity of the bromine atom in NBS is enhanced by the two adjacent carbonyl groups, making it an effective brominating agent for electron-rich heterocycles. masterorganicchemistry.com

Studies have shown that the reaction conditions can be optimized to achieve high selectivity and yield. For instance, carrying out the reaction at low temperatures, such as 0 °C, can help to minimize the formation of side products. nih.gov

| Reagent | Solvent | Temperature | Product | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C | This compound | nih.gov |

| N-Bromosuccinimide (NBS) | Dichloromethane | Room Temperature | This compound | nih.gov |

Other N-bromoamide reagents, such as N-bromophthalimide (NBP) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be employed for the bromination of indoles. acs.org

Regioselective Bromination Techniques in the Indole System

Achieving regioselectivity in the bromination of indoles is crucial, especially when other positions on the indole ring are also susceptible to electrophilic attack. The inherent reactivity of the indole nucleus favors C3 substitution. smolecule.com However, the choice of brominating agent and reaction conditions can further enhance this selectivity.

For instance, the use of a silyl (B83357) protecting group on the indole nitrogen can direct the bromination to the C3 position. A one-pot procedure involves the protection of indole with a tert-butyldimethylsilyl group, followed by bromination with NBS. orgsyn.org The resulting 3-bromo-1-(tert-butyldimethylsilyl)indole is a versatile intermediate that can undergo further transformations. orgsyn.org

Deprotonative metallation offers another route to regioselective functionalization. By using a mixed lithium-zinc base, N-phenylindole can be selectively metallated at the C2 position, which can then be trapped with an electrophile. beilstein-journals.org While this example focuses on C2 functionalization, the principle of directed metallation can be adapted to achieve functionalization at other positions depending on the directing groups and reaction conditions.

Construction of this compound via Ring-Closing Reactions

Ring-closing reactions provide an alternative synthetic entry to the this compound scaffold. These methods often start with precursors that already contain the necessary atoms for the indole ring but require a final cyclization step to form the heterocyclic core.

One such approach involves the reaction of 2-(bromomethyl)indoles with phenylacetylene (B144264) mediated by zinc bromide. This reaction leads to the formation of 2-(3'-bromo-3'-phenylallyl)indoles. lookchem.com While this specific example leads to an allylindole, the underlying principle of using a pre-formed indole core and building upon it represents a valid synthetic strategy.

Another conceptual approach could involve a (5 + 1) ring-closing reaction, which has been demonstrated for the conversion of para-substituted pyridines into meta-substituted anilines. acs.org This type of reaction involves the formation of a triene intermediate followed by electrocyclization. acs.org While not directly applied to the synthesis of this compound in the provided context, such novel ring-closing strategies could potentially be adapted for its synthesis in the future.

Adaptations of Classical Indole Synthesis Protocols (e.g., Fischer, Reissert) for Brominated Derivatives

Classical methods for indole synthesis, while venerable, often require adaptation to produce specifically substituted derivatives like this compound.

The Fischer indole synthesis remains one of the most widely used methods for preparing indoles. bhu.ac.in It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.ine-journals.in To synthesize 2-phenylindole (B188600) derivatives, phenylhydrazine (B124118) is reacted with an appropriate acetophenone. e-journals.inresearchgate.net For the synthesis of this compound, this method can be adapted in two primary ways:

Using a Brominated Ketone: The reaction could theoretically proceed by using phenylhydrazine and an α-bromoacetophenone derivative. However, the regioselectivity of the subsequent rsc.orgrsc.org-sigmatropic rearrangement must be carefully controlled to ensure the desired isomer is formed. sci-hub.se

Using a Brominated Phenylhydrazine: Alternatively, a brominated phenylhydrazine could be condensed with acetophenone. The position of the bromine on the hydrazine (B178648) ring would dictate its final position on the indole core, though this is less direct for achieving C3-bromination.

A significant challenge in the Fischer synthesis is the often harsh acidic conditions required, which may not be compatible with all functional groups. thieme-connect.com

The Reissert indole synthesis is another classical, multi-step method that begins with the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.in The resulting product undergoes reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. To apply this to this compound, one would need to start with appropriately substituted precursors, such as a brominated and phenyl-substituted o-nitrotoluene derivative, and introduce the C3-bromo group in a subsequent step, as the core reaction primarily builds the carbo- and hetero-rings.

One-Pot Cascade Reactions for Indole Core Assembly

Modern synthetic chemistry increasingly favors one-pot or cascade reactions, which improve efficiency by reducing the number of intermediate purification steps. Several such strategies have been developed for substituted indoles. These reactions often involve a sequence of steps, such as condensation, amination, and cyclization, occurring in a single reaction vessel. acs.org

One notable approach involves a one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-cyano or 3-tosyl indoles from N-(o-tolyl)benzamides. acs.orgnih.gov This metal-free method proceeds through benzylic bromination followed by nucleophilic substitution and base-mediated cyclization. acs.orgnih.gov While the final product is not the exact target compound, the strategy of building a substituted indole core in a single pot is highly relevant.

Another efficient cascade protocol for synthesizing 3-cyano-1H-indoles involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia. acs.org This process includes an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition followed by aromatization. acs.org Adapting such a strategy by replacing the nitrile-activating group could potentially yield the desired this compound.

The following table summarizes a representative one-pot synthesis for related substituted indoles, illustrating the potential of such methodologies.

| Entry | Starting Material | Reagent | Catalyst/Base | Product | Yield | Ref |

| 1 | N-(2-(bromomethyl)phenyl)-N-phenylbenzamide | p-TolSO₂Na | DBN | 1,2-diphenyl-3-tosyl indole | 90% | acs.org |

| 2 | N-(2-(bromomethyl)phenyl)-N-phenylacetamide | KCN | DBN | 1-phenyl-2-methyl-3-cyano indole | 85% | acs.org |

Advanced and Catalytic Methodologies for Indole Synthesis with Integrated Bromination

Recent advancements have focused on transition-metal-catalyzed reactions and the use of novel precursors to afford greater control and efficiency in synthesizing complex indoles.

Metal-Catalyzed C-H Functionalization for Direct Arylation and Halogenation

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of indole rings, bypassing the need for pre-functionalized substrates. thieme-connect.comnankai.edu.cn This approach offers high atom economy and allows for the regioselective introduction of substituents.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex fused indoles. bohrium.comnsf.gov For example, the reaction of 2-arylindoles with dioxazolones can lead to indolo[1,2-c]quinazolines via a C-H amidation cascade. nsf.gov This demonstrates the principle of activating a C-H bond on the phenyl ring of a 2-phenylindole precursor. A similar strategy could be envisioned for direct C-H bromination at the C3 position of 2-phenylindole using an appropriate metal catalyst and bromine source.

Palladium-catalyzed reactions are also prominent in indole synthesis. thieme-connect.com A Pd/norbornene co-catalyzed system enables the regioselective alkylation of indoles at the C2 position. organic-chemistry.org Furthermore, direct C-H arylation of the indole nucleus can be achieved, providing a route to the 2-phenylindole core, which can then be selectively brominated at the C3 position using reagents like N-bromosuccinimide (NBS). orgsyn.orgcore.ac.uk

The table below outlines examples of metal-catalyzed functionalization relevant to the synthesis of substituted indoles.

| Catalyst System | Substrate | Reagent | Product Type | Yield | Ref |

| [Cp*RhCl₂]₂/AgOAc | 7-Phenyl-1H-indole | Diazomalonate | Azepino[3,2,1-hi]indole | High | bohrium.com |

| Rh(III) | 2-Arylindole | Dioxazolone | Indolo[1,2-c]quinazoline | High | nsf.gov |

| Fe(OTf)₃ | 1-Benzylindole | α-Aryl-α-diazoacetate | 3-(Aryl(alkoxycarbonyl)methyl)-1-benzyl-1H-indole | 85-95% | nankai.edu.cn |

Functionalization of 2-Oxindoles as Precursors

2-Oxindoles are versatile precursors for the synthesis of a variety of indole derivatives. mdpi.com The reduction of the C2-carbonyl group of an oxindole (B195798) provides a direct route to the corresponding indoline (B122111), which can be aromatized to an indole. rsc.org

For the synthesis of this compound, a potential pathway begins with a 2-phenyl-2-oxindole derivative. The synthesis of such precursors is well-established. Subsequent steps would involve the reduction of the oxindole ketone function. Following the formation of the 2-phenylindole core, selective bromination at the C3 position can be accomplished. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov

This strategic use of oxindoles allows for the late-stage introduction of the indole's double bond system after other key substituents are already in place.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In indole synthesis, this often involves using less toxic reagents, employing solvent-free conditions, and utilizing recyclable catalysts. nih.gov

One green approach is the development of synthetic routes that avoid hazardous reagents like the arylhydrazines used in the traditional Fischer synthesis. A two-step variation on the Fischer synthesis starts from haloarenes, which are converted to indoles via a magnesium-halogen exchange, thereby avoiding the need to handle toxic hydrazines. acs.org

The use of biodegradable catalysts is another hallmark of green chemistry. For instance, a bioglycerol-based carbon sulfonic acid catalyst has been used for the synthesis of bis(indolyl)methanes under solvent-free conditions at room temperature, demonstrating high efficiency and catalyst recyclability. nih.gov While applied to a different indole derivative, this catalytic system exemplifies a sustainable approach that could be adapted for the synthesis of other indole scaffolds.

Reactivity and Transformational Chemistry of 3 Bromo 2 Phenyl 1h Indole

Reactivity Profile of the C3-Bromine Atom

The bromine atom at the C3 position of 2-phenyl-1H-indole is the primary site of reactivity, functioning as a leaving group in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the bromine atom polarizes the indole (B1671886) ring, influencing its reactivity. vulcanchem.com

Nucleophilic Aromatic Substitution (SₙAr) Reactions at C3

Nucleophilic aromatic substitution (SₙAr) reactions offer a pathway to replace the bromine atom at the C3 position with various nucleophiles. This type of reaction typically proceeds through an "addition-elimination" mechanism, where a nucleophile adds to the aromatic ring to form an intermediate, followed by the departure of the leaving group (bromide). masterorganicchemistry.com For SₙAr to occur, the aromatic ring usually needs to be activated by electron-withdrawing groups. masterorganicchemistry.com In the case of 3-bromo-2-phenyl-1H-indole, the phenyl group at the C2 position and the indole nitrogen contribute to the electronic properties of the ring system.

Studies on related 3-bromoindoles have shown that the bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and organometallic compounds. For instance, the reaction of 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole with benzenesulfonamide (B165840) in the presence of potassium carbonate results in the substitution of the bromine at the C3 position. iucr.org Similarly, reactions with 4-methylthiophenol have been shown to yield the corresponding sulfide (B99878) derivatives. nih.gov The success of these reactions often depends on the reaction conditions, including the choice of solvent, base, and temperature.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds and are widely used in the synthesis of complex organic molecules. researchgate.netacs.org Palladium-catalyzed reactions are the most extensively studied in this context. researchgate.net

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. researchgate.netrsc.org This reaction is widely used for the arylation of heterocyclic compounds, including indoles. core.ac.uknih.gov

In the context of this compound, the Suzuki-Miyaura coupling provides a direct method to introduce a wide range of aryl and heteroaryl substituents at the C3 position. The general reaction involves treating the bromoindole with an arylboronic acid in the presence of a palladium catalyst and a base. vulcanchem.comresearchgate.net Various palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladium precatalysts, can be employed, often in combination with phosphine (B1218219) ligands. nih.govrsc.org The choice of base, such as cesium carbonate or potassium phosphate, and solvent, like dioxane or DMF, can significantly influence the reaction's efficiency. nih.govresearchgate.net

A study on the one-pot synthesis of arylated 1-methyl-1H-indoles demonstrated the successful Suzuki-Miyaura coupling of 2,3-dibromo-1-methyl-1H-indole, highlighting the reactivity of the C3-bromine. researchgate.net Another report detailed the synthesis of 3-arylindoles from 2-bromo-6-nitroindole via Suzuki coupling as a key step. researchgate.net These examples underscore the utility of this reaction for modifying the indole scaffold.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoindoles

| Bromoindole Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1H-indole | Arylboronic acid | Pd(dba)₂ / t-Bu₃P·HBF₄ | 1,5-Diaryl-1H-indole | Moderate to good | nih.gov |

| 7-Bromo-1H-indazol-4-yl-sulfonamide | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / various ligands | C7-Arylated indazole | Moderate to excellent | rsc.org |

| 3-Bromo-2-CF₃-indole | Phenylboronic acid | Palladium catalyst | 3-Phenyl-2-CF₃-indole | 72-98% | nih.gov |

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgnih.gov This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds. nih.gov

For this compound, the Sonogashira coupling allows for the introduction of an alkyne moiety at the C3 position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst like CuI, and a base, often an amine such as triethylamine (B128534). scirp.orgnih.gov Research has shown that various substituted phenylacetylenes can be coupled with bromoindoles to afford the corresponding 3-alkynylindoles in good yields. acs.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols. acs.org One such method utilizes an air-stable palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, which facilitates the reaction at room temperature with a broad range of aryl bromides, including functionalized indoles. acs.org For example, the coupling of 4-bromo-1H-indole with an alkyne using this system resulted in an 87% yield. acs.org

Table 2: Conditions for Sonogashira Coupling of Bromo-heterocycles

| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene (B144264) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96% | scirp.org |

| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene | Pd(t-Bu₃P)₂ | - | - | Major product was 2-phenylindole (B188600) | acs.org |

| Aryl bromides | Various alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Up to 97% | acs.org |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net This reaction is a valuable tool for the synthesis of substituted alkenes. researchgate.net

While specific examples for the Heck reaction with this compound are not extensively detailed in the provided context, the general principles apply. The reaction would involve coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base. The reactivity of the bromoindole in this reaction would be influenced by the electronic and steric factors of the indole ring and the phenyl substituent.

Studies on related bromochromones have shown that the position of the bromine atom significantly affects reactivity in the Heck reaction. researchgate.net Similarly, research on 3-iodo-1-methyl-1H-indole has demonstrated its successful coupling with various terminal alkenes to produce 3-vinyl indoles, which have shown potential as cytotoxic agents. arabjchem.org These findings suggest that this compound would also be a viable substrate for Heck-type couplings, leading to the formation of 3-alkenyl-2-phenyl-1H-indoles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. rsc.orgnih.gov This reaction is a cornerstone of modern organic synthesis, providing a general and efficient method for the synthesis of arylamines. nih.gov

For this compound, the Buchwald-Hartwig amination would enable the introduction of various amino groups at the C3 position. The reaction typically involves a palladium catalyst, often in combination with a bulky phosphine ligand, and a base. rsc.orgnih.gov A one-pot process combining Suzuki arylation and Buchwald-Hartwig amination has been developed for the synthesis of C,N-diarylated heterocycles, including indoles. researchgate.netnih.gov This sequential process demonstrates the compatibility of the bromoindole scaffold with both C-C and C-N bond-forming reactions. researchgate.netnih.gov

In a proposed mechanistic pathway for the synthesis of indolo[1,2-f]phenanthridines, a Buchwald-Hartwig reaction of a bromoindole with 2-bromoaniline (B46623) is the initial step, highlighting the feasibility of this transformation. rsc.org

Stille and Negishi Coupling Reactions

The bromine atom at the C3-position of this compound serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Stille and Negishi reactions are particularly powerful tools for this purpose. wikipedia.orgrsc.org

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.org For this compound, a Stille coupling would typically involve its reaction with an organostannane like R-Sn(Alkyl)₃, catalyzed by a Pd(0) complex such as Pd(PPh₃)₄ or Pd₂(dba)₃, to yield the C3-substituted product, 2-phenyl-3-R-1H-indole. mdpi.comresearchgate.net The reaction mechanism proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org

The Negishi reaction couples an organohalide with an organozinc reagent, also catalyzed by a palladium or nickel complex. organic-chemistry.org This reaction is noted for its high reactivity and the often milder conditions required compared to other coupling methods. rsc.org The general process for this compound would involve its reaction with an organozinc halide (R-ZnX) in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, to afford the C3-functionalized indole. nih.govresearchgate.net Similar to the Stille reaction, the mechanism involves oxidative addition, transmetalation, and reductive elimination. rsc.org The scope of the Negishi coupling is broad, allowing for the introduction of sp³-, sp²-, and sp-hybridized carbon substituents. rsc.org

While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on similar substrates. For instance, various bromo-indazoles and bromoanilines readily participate in Negishi couplings. nih.govacs.org

Table 1: Representative Conditions for Stille and Negishi Coupling of Aryl Bromides

| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Solvent | Product Yield |

| Stille | 4-Iodotoluene | Ph₃SnCl | NiBr₂, Cr(CO)₆ | DMF | 89% |

| Stille | Aryl Bromides | Organotin reagents | Pd(PPh₃)₄-PEG 400 | PEG 400 | Good |

| Negishi | Bromo-indazoles | Alkylzinc halides | Pd(dba)₂, XPhos | THF | Moderate to Excellent acs.org |

| Negishi | Aryl Bromides | α-Amino acid-derived organozinc reagents | Pd(OAc)₂/P(o-Tol)₃ | DMF | Good researchgate.net |

| Negishi | Aryl Bromides | Arylzinc chlorides | Ni-NHC Complex | THF | Good to High organic-chemistry.org |

Reductive Debromination and Hydrogenation Strategies

The carbon-bromine bond and the indole ring in this compound can undergo reduction under various conditions. These transformations are useful for removing the halogen to access the parent 2-phenyl-1H-indole or for creating saturated indoline (B122111) structures.

Reductive Debromination refers to the cleavage of the C-Br bond and its replacement with a hydrogen atom. This can be achieved through several methods. Catalytic hydrogenation, typically using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, is a common approach for reducing aryl halides. This method, however, may also lead to the hydrogenation of the indole's pyrrole (B145914) ring, depending on the reaction conditions. Other methods for debromination include the use of metal hydrides or dissolving metal reductions. In some complex syntheses, reductive debromination has been observed as an unintended side reaction during deprotection steps, highlighting the lability of the C-Br bond under certain reductive conditions. rsc.org

Hydrogenation of the indole scaffold itself typically targets the pyrrole ring (C2=C3 double bond) to produce the corresponding indoline (2,3-dihydroindole). Given the presence of the C3-bromo substituent, hydrogenation could potentially lead to a mixture of products, including the debrominated indole, the brominated indoline, or the fully reduced and debrominated indoline. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for controlling the selectivity of the reduction. For example, the reduction of 2-phenylindole using sodium cyanoborohydride (NaBH₃CN) in acetic acid has been shown to yield 2-phenylindoline (B1614884) effectively. nih.gov

N-H Acidity and Functionalization of the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic, with a pKa value that allows for deprotonation by a suitable base. This generates an indolyl anion, a potent nucleophile that can be functionalized through reactions with various electrophiles. This reactivity is central to modifying the properties and biological activity of indole-containing molecules.

N-alkylation of the indole nitrogen is a fundamental transformation. The reaction typically proceeds by first treating the indole with a base to generate the nucleophilic indolyl anion, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfonate). nih.gov Common bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govimist.ma The reaction follows an Sₙ2 mechanism. imist.ma For instance, the N-alkylation of 2-phenylindole with methyl iodide or MOMCl using NaH as a base affords the corresponding N-substituted products in high yields. nih.gov However, with more reactive alkylating agents like benzyl (B1604629) bromide, competitive C3-alkylation can sometimes occur if the C3 position is unsubstituted. nih.gov In the case of this compound, the C3-position is blocked, directing alkylation exclusively to the nitrogen atom.

Table 2: Examples of N-Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Base / Conditions | Solvent | Product Yield |

| 2-Phenylindole | Methyl Iodide (MeI) | NaH | DMF/THF | 94% nih.gov |

| 2-Phenylindole | Benzyl Bromide | NaH | DMF/THF | Lower yields (due to C3-alkylation) nih.gov |

| 5-Bromoindole | Dibenzyl Carbonate (DBC) | DABCO | DMA | Good google.com |

| Indole | 2-Phenylbenzyl bromide | NaH | DMF | 80% imist.ma |

The introduction of an aryl group at the indole nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions, primarily the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds. acs.org It traditionally involves the coupling of an aryl halide with the indole, often requiring high temperatures and stoichiometric amounts of copper. acs.orgnih.gov Modern protocols have been developed using catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine, which allows the reaction to proceed under milder conditions. acs.org These improved methods have been successfully applied to the N-arylation of a variety of indoles with aryl iodides and bromides. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for N-arylation due to its broad substrate scope and high functional group tolerance. nih.gov The reaction couples an aryl halide or triflate with the indole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., tBuXphos). A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the indole. nih.gov This methodology has been used for the N-arylation of various indoles, including those with bromo-substituents on the benzene (B151609) ring. nih.gov

Table 3: Conditions for N-Arylation of Indoles

| Reaction Type | Indole Substrate | Aryl Halide | Catalyst System | Base | Solvent |

| Ullmann-type | Indole | Aryl Iodide | CuI / Diamine Ligand | K₃PO₄ | Dioxane acs.org |

| Ullmann-type | Indole | Iodobenzene | Cu₂O | K₃PO₄ | Water mdpi.com |

| Buchwald-Hartwig | 5-Bromo-1H-indole | Arylboronic acid (then N-arylation) | Pd(dba)₂ / tBu₃P·HBF₄ | CsF (then Cs₂CO₃) | 1,4-Dioxane nih.gov |

| Buchwald-Hartwig | Indole | Aryl Bromide | Pd(OAc)₂ / Ligand | NaOtBu | Toluene |

N-acylation involves the introduction of an acyl group (R-C=O) onto the indole nitrogen. This is typically achieved by reacting the indole with an acylating agent such as an acyl chloride or an acid anhydride. The reaction conditions determine the regioselectivity. In the absence of a strong Lewis acid, acylation often occurs preferentially at the nitrogen atom, especially when using a base like triethylamine or pyridine (B92270) to first deprotonate the indole. researchgate.net For example, reacting an indole with acetyl chloride in the presence of triethylamine leads to the N-acylated product. researchgate.net

However, under Friedel-Crafts conditions (using a Lewis acid like AlCl₃), acylation can be directed to the electron-rich C3-position. researchgate.net Since the C3-position of this compound is substituted, acylation is expected to occur cleanly at the nitrogen atom under standard conditions. N-acylation is often used to install a protecting group or to modulate the electronic properties of the indole ring. researchgate.net

N-Arylation Reactions

Electrophilic Aromatic Substitution (EAS) on the Indole and Phenyl Moieties

The indole ring system is π-excessive and highly reactive towards electrophiles. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3-position. bhu.ac.in In this compound, this position is blocked by the bromine atom. Therefore, electrophilic aromatic substitution (EAS) must occur at other positions.

The reactivity of the indole nucleus is governed by the directing effects of the existing substituents. The nitrogen atom is a powerful activating, ortho-, para-director for the benzene portion of the indole (the carbocyclic ring). The C2-phenyl group is weakly deactivating towards the indole's pyrrole ring, while the C3-bromo atom is deactivating due to its inductive effect but can direct ortho and para via resonance.

Considering these factors, electrophilic attack on the indole core is most likely to occur at the C5 or C6 positions of the benzene ring, which are para and ortho, respectively, to the activating nitrogen atom. The outcome can be influenced by the reaction conditions; for example, nitration of 2-methylindole (B41428) under strongly acidic conditions leads to substitution at the C5-position because the pyrrole ring is deactivated by protonation at C3. bhu.ac.in A similar effect might be observed for this compound under harsh acidic conditions.

The pendant C2-phenyl ring is also a potential site for EAS. As a substituent on the indole ring, it is itself subject to electrophilic attack. The indole moiety acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Therefore, reactions like nitration, halogenation, or sulfonation could potentially yield a mixture of products substituted on either the indole's benzene ring or the C2-phenyl ring, with the specific regioselectivity depending on the electrophile and reaction conditions.

Regioselectivity Considerations in EAS on the Indole Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for indoles. The site of substitution is dictated by the electronic properties of the indole ring and its substituents.

General Principles of Indole EAS : The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles, with a reactivity at the C3 position estimated to be 10¹³ times greater than that of benzene. rjptonline.org This pronounced nucleophilicity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (Wheland intermediate) formed upon attack at C3. bhu.ac.in

Substitution with C2 and C3 Occupied : In this compound, the most reactive C3 position is blocked by a bromine atom, and the C2 position is occupied by a phenyl group. When the C2 and C3 positions are substituted, the pyrrole ring is deactivated towards further electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) portion of the indole nucleus. rjptonline.orgbhu.ac.in The nitrogen atom directs incoming electrophiles to the C4 and C6 positions. However, a specific regiochemical outcome (e.g., C4, C5, C6, or C7) for this compound in classical EAS reactions like nitration or Friedel-Crafts is not extensively documented in readily available literature, though substitution at C5 has been observed in related systems under strongly acidic conditions where C3 is protonated. In the case of 3-bromo-2-(trifluoromethyl)-1H-indole, further bromination has been shown to occur at the C5 position. nih.gov

EAS on the 2-Phenyl Substituent

The 2-phenyl group on the indole ring can also undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the electronic influence of the indol-2-yl group. This substituent typically acts as an ortho-, para-director. The reactivity of the C-H bonds on the phenyl ring is notably demonstrated in transition metal-catalyzed C-H activation reactions.

Rhodium-Catalyzed C-H Activation and Annulation : 2-Phenylindoles serve as effective substrates in rhodium(III)-catalyzed C-H activation reactions. nih.govbohrium.comnih.govacs.org These processes typically involve the coordination of the indole nitrogen to the rhodium center, followed by the activation of an ortho-C-H bond on the 2-phenyl ring. nih.govresearchgate.net This activated intermediate can then react with various coupling partners, such as alkenes and alkynes, to construct complex fused-ring systems. nih.gov This selective ortho-C-H activation underscores the heightened reactivity of this position on the phenyl substituent, guiding the regiochemical outcome of these transformations. For example, the reaction with n-butyl acrylate (B77674) leads to ortho-C-H olefination followed by an intramolecular aza-Michael addition to yield 6H-isoindolo[2,1-a]indoles. nih.gov

Radical Reactions and Their Utility in this compound Chemistry

The indole nucleus can participate in radical reactions, often initiated by photoredox catalysis or chemical radical initiators. While specific examples for this compound are sparse, the reactivity patterns of related indoles provide significant insight.

Radical Addition to the Indole Core : Indoles are known to undergo radical additions. In cases where the C2 position is blocked by a substituent like a phenyl group, radical addition can still proceed at the electron-rich C3 position. escholarship.org For this compound, the presence of the bromine atom at C3 makes this position less favorable for radical addition; instead, the C-Br bond itself may be a site of reactivity, or reactions may occur at the N-H position or the phenyl ring. Visible-light-mediated radical cascade reactions have been developed for other substituted indoles, for instance, to generate 3-functionalized indol-2-ones. researchgate.net

Radical-Involved Cyclizations : Radical processes can initiate powerful cyclization cascades. For instance, a radical relay addition/cyclization of activated alkenes with thiosulfonates, induced by tert-butyl peroxybenzoate (TBPB), has been used to synthesize sulfonated indolo[2,1-a]isoquinolines. rsc.org This demonstrates the utility of radical intermediates in constructing complex polycyclic frameworks from indole precursors.

Annulation and Cycloaddition Reactions Involving the Indole System

Annulation and cycloaddition reactions are powerful strategies for building complex molecular architectures from the indole scaffold. This compound can participate in these reactions, utilizing either its C-N bond, the C2-C3 double bond, or by acting as a precursor to reactive intermediates.

[5+2] Cycloaddition : A notable reaction of this compound is its participation in a metal-free dearomative [5+2] cycloaddition. rsc.org In this transformation, the N-H indole reacts with an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of cesium fluoride (B91410) and 18-crown-6. This reaction proceeds via N-arylation followed by an intramolecular dearomatizing cyclization, demonstrating a sophisticated use of the indole system to build seven-membered rings. rsc.org

Rhodium-Catalyzed Oxidative Annulation : As mentioned in section 3.3.2, 2-phenylindoles undergo rhodium-catalyzed oxidative annulation with alkenes and alkynes. nih.govresearchgate.net This reaction leads to the formation of valuable polycyclic heterocyclic compounds like 6H-isoindolo[2,1-a]indoles and pyrrolo[3,2,1-de]phenanthridines through a cascade of C-H activation, insertion, and cyclization steps. nih.govnih.gov The reaction tolerates a wide range of functional groups on both the indole and the coupling partner. nih.gov

Table 1: Examples of Rhodium-Catalyzed Oxidative Annulation of 2-Phenylindoles with Alkenes and Alkynes nih.gov

| Indole Substrate | Alkene/Alkyne Partner | Catalyst System | Solvent/Temp | Product | Yield |

|---|---|---|---|---|---|

| 2-phenyl-1H-indole | n-butyl acrylate | [CpRhCl₂]₂, n-Bu₄NOAc | Xylenes, 140 °C | 6H-isoindolo[2,1-a]indole derivative | 93% |

| 2-phenyl-1H-indole | diphenylacetylene | [CpRhCl₂]₂, n-Bu₄NOAc | Xylenes, 80 °C | indolo[2,1-a]isoquinoline derivative | 81% |

| 5-Chloro-2-phenyl-1H-indole | n-butyl acrylate | [CpRhCl₂]₂, n-Bu₄NOAc | Xylenes, 140 °C | Chloro-substituted 6H-isoindolo[2,1-a]indole | 90% |

| 2-(p-tolyl)-1H-indole | diphenylacetylene | [CpRhCl₂]₂, n-Bu₄NOAc | Xylenes, 80 °C | Methyl-substituted indolo[2,1-a]isoquinoline | 75% |

1,3-Dipolar Cycloaddition : The C2-C3 double bond of the indole can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. While not specific to the title compound, derivatives like 5-bromo-isatin are used to generate azomethine ylides which then undergo cycloaddition with various dipolarophiles to create complex spirocyclic oxindoles. researchgate.net This highlights the potential of the indole core to participate in such ring-forming reactions.

Mechanistic Investigations and Computational Studies of 3 Bromo 2 Phenyl 1h Indole and Its Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 3-Bromo-2-phenyl-1H-indole can be achieved through various synthetic routes, with the final bromination step being a key transformation. The mechanism of this bromination typically proceeds via an electrophilic aromatic substitution on the electron-rich indole (B1671886) ring. The 2-phenyl substituent activates the indole nucleus, directing the electrophilic attack of a bromine source to the C3 position, which is the most nucleophilic site.

One of the common methods for the synthesis of the 2-phenylindole (B188600) core involves the palladium-catalyzed annulation of anilines with bromoalkynes. Preliminary mechanistic studies of similar reactions suggest that the process initiates with an anti-nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by a sequential C-H functionalization to construct the indole ring. organic-chemistry.org

Another relevant synthetic pathway is the Fischer indole synthesis. This method involves the reaction of phenylhydrazine (B124118) with a suitable ketone, in this case, a precursor that would lead to the 2-phenylindole structure, followed by acid-catalyzed cyclization and aromatization. The introduction of the bromine atom at the C3 position can then be accomplished using a suitable brominating agent. The bromination of N-protected 2-phenylindole is often preferred to avoid side reactions at the nitrogen atom. The reaction of the indole with molecular bromine can lead to the formation of di- or even tri-brominated products if not carefully controlled. core.ac.uk For instance, refluxing indole with molecular bromine in the presence of sodium methoxide (B1231860) has been used to achieve controlled bromination. core.ac.uk

A plausible mechanism for the direct bromination of 2-phenyl-1H-indole involves the following steps:

Activation of the Brominating Agent: The brominating agent (e.g., Br₂) is polarized or activated by a Lewis acid or a polar solvent.

Electrophilic Attack: The electron-rich C3 position of the 2-phenyl-1H-indole attacks the electrophilic bromine species, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, which can be the solvent or the counter-ion of the bromine source, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final this compound product.

In some cases, radical mechanisms can also be involved, especially when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Mechanistic Analysis of Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for the synthesis of complex, functionalized indole derivatives. The general mechanism for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle. nih.gov

The catalytic cycle typically involves three key elementary steps:

Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent transition metal catalyst, most commonly a Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new Pd(II) intermediate. The palladium atom inserts itself into the carbon-bromine bond.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium(II) complex. This step forms a new diorganopalladium(II) intermediate and a metal salt as a byproduct.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

For instance, in a Sonogashira coupling of 3-bromo-2-trifluoromethyl-1H-indole with phenylacetylene (B144264), the reaction proceeds with a palladium catalyst and a copper(I) co-catalyst. nih.gov The reaction of N-unsubstituted iodoindole, a related compound, was found to yield only the reduction product, highlighting the importance of the substituent at the nitrogen atom in influencing the reaction outcome. nih.gov

| Step | Description | Intermediate |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | A Pd(II) complex with the indole and bromide ligands. |

| Transmetalation | An organic group (R) from an organometallic reagent (e.g., R-B(OH)₂) is transferred to the Pd(II) complex. | A diorgano-Pd(II) complex with the indole and R ligands. |

| Reductive Elimination | The indole and R groups are eliminated from the Pd(II) center, forming the C-C bond and regenerating the Pd(0) catalyst. | The Pd(0) catalyst is regenerated. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and reaction mechanisms of organic molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT calculations are widely used to optimize the molecular geometry and predict various electronic properties of molecules. For a molecule like this compound, DFT can be employed to calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. researchgate.net

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution on the molecule's surface. The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactivity towards different reagents. For instance, in a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, DFT calculations were used to determine the stable conformers and investigate the physicochemical features through MEP analysis. researchgate.net

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are crucial parameters that can be calculated using DFT. mdpi.com

A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO on the molecule can predict the sites of nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich indole ring, while the LUMO may have significant contributions from the C-Br bond, indicating its susceptibility to nucleophilic attack or oxidative addition in cross-coupling reactions. FMO analysis can also explain the charge transfer and chemical reactivity of the molecule. acs.org

| Property | Significance | Predicted for this compound |

|---|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). | Higher energy, localized on the indole ring. |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). | Lower energy, with contribution from the C-Br antibonding orbital. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| MEP | Visualizes charge distribution and reactive sites. | Negative potential on the indole ring and positive potential near the hydrogen atoms. |

Transition State Modeling and Energy Profile Determination

DFT calculations are instrumental in modeling the transition states of chemical reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for different reaction pathways. This allows for a detailed understanding of the reaction mechanism and can help in predicting the feasibility and selectivity of a reaction.

Molecular Dynamics Simulations (if applicable)

In the context of transition metal catalysis, MD simulations could potentially be used to study the dynamics of ligand exchange, the approach of the substrate to the catalytic center, and the conformational changes that occur during the catalytic cycle. For more complex systems, such as reactions in enzymatic or biomimetic environments, MD simulations are a powerful tool to understand the role of the surrounding environment on the reaction mechanism and selectivity. For some indole derivatives, molecular dynamics simulations have been employed in conjunction with molecular docking to explore their binding modes within the active sites of biological targets like VEGFR-2.

Kinetic Studies and Isotope Effect Analysis for Reaction Rate and Pathway Determination

Mechanistic investigations into the transformations of this compound rely heavily on kinetic studies and isotope effect analysis to elucidate reaction pathways and the nature of transition states. These experimental techniques, often complemented by computational modeling, provide deep insights into the rate-determining steps and the involvement of specific bonds in the reaction mechanism. While detailed kinetic data specifically for this compound transformations are not extensively documented in publicly available literature, the principles of these analyses can be understood by examining studies on analogous systems, particularly in the context of palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides.

Detailed Research Findings

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. They involve measuring the reaction rate and its dependence on the concentration of each reactant, catalyst, and other species present in the reaction mixture. This information helps to establish the reaction order with respect to each component, which is crucial for formulating a rate law. The rate law, in turn, provides strong evidence for a proposed reaction mechanism.

For a typical palladium-catalyzed cross-coupling reaction of this compound, a plausible mechanistic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov Kinetic studies can help identify the rate-determining step within this cycle. For example, if the reaction rate is found to be first-order in the palladium catalyst and the indole substrate, but zero-order in the coupling partner, it would suggest that the oxidative addition of the C-Br bond to the palladium center is the rate-limiting step. acs.org

Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound

To illustrate, consider a hypothetical Suzuki-Miyaura coupling reaction between this compound and a boronic acid. The data in the interactive table below represents the type of results that would be collected to determine the reaction order.

| Experiment | [this compound] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

In this hypothetical dataset, doubling the concentration of this compound (Experiment 2 vs. 1) doubles the initial rate, indicating a first-order dependence. Conversely, changing the boronic acid concentration has no effect on the rate (Experiment 3 vs. 1), indicating a zero-order dependence. Doubling the catalyst concentration doubles the rate (Experiment 4 vs. 1), showing a first-order dependence on the catalyst. This would lead to a rate law of: Rate = k[this compound][Pd Catalyst], strongly suggesting that oxidative addition is the rate-determining step.

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing bond-breaking or bond-forming events in the rate-determining step of a reaction. wikipedia.org It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-limiting step. osti.gov For instance, if a C-H bond is cleaved during the rate-determining step of a reaction involving this compound, substituting the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond cleavage. These effects are smaller (typically 0.7 < kH/kD < 1.5) and provide information about changes in hybridization at the isotopic center during the transition state. wikipedia.org For example, a change from sp² to sp³ hybridization at a carbon atom typically results in an inverse secondary KIE (kH/kD < 1). mdpi.com

In the context of transformations of this compound, a KIE study could be designed to investigate the mechanism of a C-H activation/functionalization reaction at the indole ring.

Illustrative KIE Data for a Hypothetical C-H Arylation

The following table presents hypothetical KIE data for a direct arylation reaction at the C7 position of the this compound scaffold.

| Substrate | Rate Constant (k) | KIE (kH/kD) | Interpretation |

| This compound (H at C7) | kH = 5.2 x 10⁻⁴ s⁻¹ | 4.5 | Primary KIE suggests C-H bond cleavage is rate-determining. |

| 3-Bromo-2-phenyl-7-deuterio-1H-indole | kD = 1.15 x 10⁻⁴ s⁻¹ |

A large primary KIE, as shown in the table, would provide strong evidence that the C-H bond at the 7-position is broken during the rate-limiting step of the reaction. pkusz.edu.cn

Computational Studies

Computational chemistry provides a theoretical framework to complement experimental kinetic and isotope effect data. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. wayne.edu These calculations can predict activation barriers for different proposed mechanisms, helping to identify the most likely pathway.

Furthermore, computational models can predict theoretical KIEs based on the vibrational frequencies of the ground states and transition states for both the light and heavy isotopologues. wayne.edu A close agreement between the experimentally measured KIE and the computationally predicted KIE for a specific mechanistic model lends strong support to that model. For example, computational studies on related palladium-catalyzed cross-couplings have been used to corroborate mechanisms where oxidative addition is the rate-limiting step. uzh.ch

Spectroscopic Characterization Methodologies and Structural Analysis of 3 Bromo 2 Phenyl 1h Indole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule such as 3-Bromo-2-phenyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals. acs.orgipb.pt

Two-dimensional NMR experiments are crucial for mapping the complex network of couplings within a molecule, revealing through-bond and through-space correlations that are not apparent in 1D spectra. e-bookshelf.de

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH). princeton.edu For this compound, COSY would be used to trace the connectivity within the phenyl ring and the benzo-fused portion of the indole (B1671886) ring, establishing the relative positions of adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached (¹JCH). princeton.edu It is an essential tool for assigning carbon resonances by linking them to their known proton assignments. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the this compound structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.edu This is arguably the most powerful experiment for piecing together the molecular skeleton. Key correlations for this compound would include couplings from the indole N-H proton to nearby carbons (C2, C3a, C7a) and from the phenyl protons to the indole C2 carbon, confirming the connection point of the phenyl ring. Correlations to the brominated C3 carbon, which has no attached proton, are critical for confirming its position. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond correlations, NOESY reveals through-space proximity of nuclei, irrespective of bonding. princeton.edu For this compound, NOESY correlations would be expected between the ortho-protons of the phenyl ring and the N-H proton of the indole, providing conformational information about the rotation around the C2-phenyl bond. ipb.pt

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 (N-H) | ~8.5 (br s) | - | C2, C3, C3a, C7a |

| 2 | - | ~135.0 | - |

| 3 | - | ~95.0 | - |

| 3a | - | ~128.0 | - |

| 4 | ~7.70 (d) | ~120.0 | C3, C5, C6, C7a |

| 5 | ~7.25 (t) | ~123.0 | C3a, C4, C6, C7 |

| 6 | ~7.35 (t) | ~121.0 | C4, C5, C7, C7a |

| 7 | ~7.45 (d) | ~112.0 | C3a, C5, C6, C7a |

| 7a | - | ~136.0 | - |

| 1' | - | ~132.0 | - |

| 2'/6' | ~7.60 (m) | ~129.0 | C2, C1', C3'/5' |

| 3'/5' | ~7.50 (m) | ~128.5 | C1', C2'/6', C4' |

| 4' | ~7.40 (m) | ~130.0 | C2'/6', C3'/5' |

While solution-state NMR provides data on the averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its solid, crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. rsc.org For this compound, ¹³C CP/MAS could reveal information about molecular packing, the presence of different polymorphs (crystal forms), and subtle conformational differences that are averaged out in solution. It provides a bridge between the structural data from X-ray crystallography and the solution behavior observed by conventional NMR.

2D NMR (COSY, HSQC, HMBC, NOESY)

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. niscpr.res.in The technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which is then mathematically reconstructed into a model of the electron density, and thus the atomic positions.

For this compound, this analysis would provide accurate measurements of all bond lengths, bond angles, and torsion angles. Key structural parameters of interest would include the planarity of the indole ring system and the dihedral angle between the plane of the indole and the plane of the C2-phenyl ring. iucr.orgresearchgate.net This angle is influenced by steric hindrance between the phenyl ring and the bromine atom at C3. Furthermore, the analysis reveals intermolecular interactions, such as N-H···π hydrogen bonds or π-π stacking, which dictate how the molecules pack together in the crystal lattice. researchgate.net

| Parameter | Expected Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C2-C1' Bond Length | ~1.49 Å |

| C3-Br Bond Length | ~1.90 Å |

| Indole-Phenyl Dihedral Angle | 40-60° |

| Intermolecular Interactions | N-H···Br hydrogen bonds; π-π stacking |

Principles and Applications of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). mdpi.com Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are common. nih.gov

Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS provides a mass value to several decimal places. rsc.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. For this compound (C₁₄H₁₀BrN), HRMS would be used to measure the mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺). The experimentally measured mass is then compared to the theoretically calculated mass for the expected formula. A match within a narrow tolerance confirms the elemental composition, and thus the molecular formula, with high confidence. niscpr.res.in The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be clearly resolved.

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | C₁₄H₁₁⁷⁹BrN⁺ | 272.0075 |

| [M+H]⁺ (with ⁸¹Br) | C₁₄H₁₁⁸¹BrN⁺ | 274.0054 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). specac.com The frequency of the absorbed radiation is characteristic of the specific type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org

For this compound, the IR spectrum would display several characteristic absorption bands that confirm its structure. The most prominent peaks would include a sharp absorption corresponding to the indole N-H stretch, absorptions for the aromatic C-H stretches, and a series of peaks in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic rings. The C-Br stretch would appear at a lower frequency in the fingerprint region of the spectrum. vulcanchem.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3300 | Medium, Sharp |

| C-H Stretch | Aromatic C-H | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aryl-N | 1350 - 1250 | Medium |

| C-Br Stretch | Aryl-Br | 650 - 550 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies (methodology, not data)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. acs.org This technique is particularly useful for studying molecules containing conjugated π-systems. uobabylon.edu.iq

The this compound molecule contains an extended conjugated system, which acts as a chromophore—the part of the molecule responsible for light absorption. uobabylon.edu.iq The absorption of UV light by this molecule would correspond primarily to π → π* electronic transitions, where an electron from a π bonding orbital is promoted to a π* antibonding orbital. The methodology involves dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane) and recording the absorbance as a function of wavelength. The resulting spectrum shows one or more absorption maxima (λmax), which are characteristic of the compound's electronic structure. The position and intensity of these absorptions are sensitive to factors such as the extent of conjugation and the presence of substituents, providing qualitative information about the electronic nature of the chromophore. scispace.com

Raman Spectroscopy in Indole Derivative Characterization

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, yielding a specific "fingerprint" that is invaluable for structural elucidation and characterization. This method is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar and symmetric molecular vibrations, such as those found in aromatic ring systems. In the context of this compound, Raman spectroscopy is instrumental in confirming the presence of key structural motifs, including the indole core, the phenyl substituent, and the carbon-bromine bond.

The Raman spectrum of an indole derivative is characterized by a series of bands corresponding to specific molecular vibrations. The interpretation of these spectra relies on the comparison with known data for related structures and is often supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.govmdpi.com DFT calculations can predict harmonic vibrational frequencies and their corresponding Raman scattering activities, which, after appropriate scaling, show good agreement with experimental data and allow for precise assignment of the observed bands to specific atomic motions. nih.gov

For this compound, the spectrum can be analyzed by considering the contributions from the three main components of the molecule: the indole ring, the C2-phenyl group, and the C3-bromine substituent.

Indole Ring Vibrations: The indole ring itself gives rise to a number of characteristic Raman bands. A well-known feature in indole derivatives is a strong band associated with the indole ring breathing mode. nih.gov Other significant vibrations include N-H stretching (typically in the 3450–3250 cm⁻¹ region, though often weak in Raman), C-H stretching of the aromatic rings (around 3100–3000 cm⁻¹), and various in-plane and out-of-plane bending modes. acs.org The region between 1400 cm⁻¹ and 1650 cm⁻¹ is typically rich with signals from C=C stretching vibrations within the fused aromatic rings. acs.org

Phenyl Group Vibrations: The monosubstituted phenyl ring at the C2 position introduces its own set of characteristic vibrations. These include the aromatic C-H stretching above 3000 cm⁻¹, ring breathing modes (often a sharp, intense band around 1000 cm⁻¹), and C=C stretching bands in the 1450-1610 cm⁻¹ region. The presence and position of these bands confirm the successful incorporation of the phenyl group into the indole structure.

Carbon-Bromine Vibration: The C-Br stretching vibration is a key marker for the bromine substituent at the C3 position. This vibration typically appears in the lower frequency region of the Raman spectrum, generally between 500 and 700 cm⁻¹. Its detection provides direct evidence of the bromination of the indole core.

The analysis of the complete Raman spectrum involves assigning each significant band to a specific vibrational mode. This process is complex due to potential coupling between different vibrations. Therefore, computational modeling is a crucial tool. Researchers perform geometry optimization and frequency calculations using DFT methods (e.g., B3LYP functional with a basis set like 6-311+G(d,p)) to generate a theoretical spectrum. nih.gov By comparing the calculated frequencies and intensities with the experimental spectrum, a reliable assignment of the vibrational modes can be achieved. nih.gov

Below is an interactive table summarizing the expected characteristic Raman shifts for the structural components of this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Moiety | Intensity |

| N-H Stretch | 3450 - 3250 | Indole Ring | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Indole & Phenyl Rings | Medium |

| C=C Aromatic Ring Stretch | 1620 - 1550 | Indole & Phenyl Rings | Strong |

| C=C Aromatic Ring Stretch | 1500 - 1400 | Indole & Phenyl Rings | Medium |

| Phenyl Ring Breathing | ~1000 | Phenyl Ring | Strong |

| C-Br Stretch | 700 - 500 | C-Br Bond | Medium |

This table presents generalized frequency ranges. Actual peak positions for this compound may vary based on the specific molecular environment and intermolecular interactions.

Strategic Applications of 3 Bromo 2 Phenyl 1h Indole As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

3-Bromo-2-phenyl-1H-indole serves as a foundational component for the synthesis of more intricate heterocyclic systems. sigmaaldrich.com The bromine atom acts as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new rings. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the arylation of the 3-position, leading to the formation of 2,3-diarylindoles. This methodology is crucial for creating extended π-conjugated systems.

Furthermore, the reactivity of the bromo-indole allows for its use in domino reactions, where multiple transformations occur in a single pot. A Cu(II)-catalyzed domino coupling/cyclization process can be employed to construct 1,2-disubstituted indole (B1671886) derivatives from 2-alkynylanilines and boronic acids, with intermediates like 2-(2-bromoaryl)-1-aryl-1H-indoles being key to the process. organic-chemistry.org

Precursor in the Synthesis of Advanced Organic Scaffolds

The indole framework is a privileged structure in many pharmacologically active compounds. acs.org this compound provides a reliable starting point for the elaboration of advanced organic scaffolds that form the core of potential therapeutic agents. The ability to introduce various functional groups at the 3-position through substitution of the bromine atom is a key strategy.

For example, the synthesis of 3,3-di(indol-3-yl)indoline-2-one analogues, which have shown a range of biological activities, can be accomplished using derivatives of bromo-indoles. imist.ma The reaction of N-alkylated indoles with isatins under acidic conditions is a common method to produce these complex structures. imist.ma

| Precursor | Reagent | Product | Application |

| 2-phenylindole (B188600) | β-nitrostyrene | 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | Intermediate for further functionalization |

| 3-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylboronic acid | 3-Phenyl-1-(phenylsulfonyl)-1H-indole | Building block for substituted indoles |

| 2-Bromo-N-trifluoroacetylanilide | Phenylacetylene (B144264), then Bromobenzene | 2,3-Diphenyl-1H-indole | Core structure in medicinal chemistry |

Role in the Elaboration of Indole Alkaloid Analogs (without discussion of biological activity)